molecular formula C18H14ClF3N2 B3862660 7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine

7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine

Cat. No. B3862660
M. Wt: 350.8 g/mol
InChI Key: USJAKHLXHBELOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis (cell death) and inhibiting angiogenesis (formation of new blood vessels).
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and have anti-viral properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine in lab experiments is its wide range of biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of 7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine. One direction is to further investigate its mechanism of action and how it interacts with different enzymes and pathways in the body. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine the potential toxicity of this compound and its safety for use in humans.

Scientific Research Applications

7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-chloro-4-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2/c1-11-7-17(24-16-9-14(19)5-6-15(11)16)23-10-12-3-2-4-13(8-12)18(20,21)22/h2-9H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJAKHLXHBELOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.